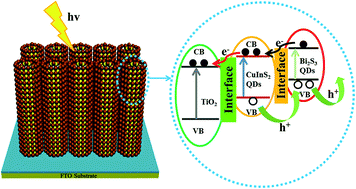Pulsed laser deposition of a Bi2S3/CuInS2/TiO2 cascade structure for high photoelectrochemical performance†
RSC Advances Pub Date: 2016-07-20 DOI: 10.1039/C6RA14901D
Abstract
The PLD technique is used for the direct fabrication of QD sensitized solar cells (QDSSCs) without any encapsulation and/or resorting to any surface treatment, ligand engineering and/or post-synthesis processing which might involve some toxic chemical regents harmful to the performance of solar cells. In this paper, co-sensitizers of Bi2S3 and CuInS2 quantum dots (QDs) are deposited on TiO2 nanorods via a physical deposition-based pulsed laser deposition (PLD) technique to fabricate the cascade structure of Bi2S3/CuInS2/TiO2. The performance of the QDSSCs with a cascade structure is optimized by adjusting the laser energy, and an energy conversion efficiency of 4.81% is achieved under one sun illumination (AM 1.5, 100 mW cm−2). Besides, the photovoltaic device exhibits high stability in air without any specific encapsulation. The improved performance is attributed to enhanced absorption in the longer wavelength region, quicker interfacial charge transfer and less chance of electron recombination with holes. Moreover, the direct atomic contact by the PLD technique and the cascade structure are also favorable factors for the enhanced photoelectrochemical performance of QDSSCs.

Recommended Literature
- [1] Accessing highly linear polyethylenes by 2-(1-aryliminoethyl)-7-arylimino-6,6-dimethylcyclopenta[b]pyridylchromium(iii) chlorides†
- [2] Front cover
- [3] Chiral magnetic metal–organic frameworks of MnII with achiral tetrazolate-based ligands by spontaneous resolution†
- [4] A biphenyl containing two electron-donating and two electron-accepting moieties: a rigid and small donor–acceptor–donor ladder system†
- [5] Front cover
- [6] Back cover
- [7] Surface crosslinking effects on contamination resistance of functionalised polymers†
- [8] Bipolar-interface fuel cells – an underestimated membrane electrode assembly concept for PGM-free ORR catalysts
- [9] Multifunctional poly(amine-ester)-type hyperbranched polymers: lipase-catalyzed green synthesis, characterization, biocompatibility, drug loading and anticancer activity†
- [10] 0D, 2D and 3D metal phosphonates assembled from a new 2′-carboxybiphenyl-4-ylmethylphosphonic acid: Syntheses, topological structures and photoluminescent properties†










